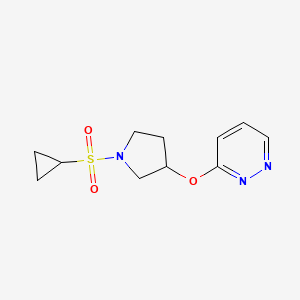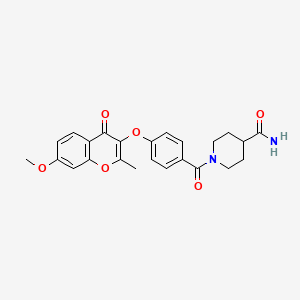
N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine (DPhG) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPhG belongs to the class of glycine derivatives and has been found to have a wide range of biological activities.
Applications De Recherche Scientifique
Interaction with Metal Ions
N-(phenylsulfonyl)glycine has been studied for its interaction with metal ions like Cadmium(2+) and Zinc(2+). Gavioli et al. (1991) investigated its interaction through techniques such as dc polarography, pH-metric titrations, and 1 H NMR spectroscopy. They found that the presence of an additional ligand, 2,2'-bipyridine, lowers the pKa of Cd2+ -promoted deprotonation of the sulfonamide nitrogen. This study highlights the compound's potential in understanding metal-ligand interactions in inorganic chemistry (Gavioli et al., 1991).
Aldose Reductase Inhibition
Deruiter et al. (1989) prepared analogues of N-(phenylsulfonyl)glycine to investigate their inhibitory activity on rat lens aldose reductase. Some derivatives displayed greater inhibitory activity, suggesting the potential of N-substitution to enhance affinity for aldose reductase, an enzyme implicated in diabetic complications. This research contributes to the development of more effective aldose reductase inhibitors (Deruiter et al., 1989).
Glycine Polymorphism and Crystallization
Huang et al. (2008) studied glycine, the simplest amino acid, and its self-association in supersaturated aqueous solutions. Their research provides insight into glycine's crystallization and polymorphism, fundamental for understanding the crystallization processes of amino acids and their derivatives in various industrial applications (Huang et al., 2008).
Enzyme Kinetic Evaluations
Mayfield and Deruiter (1987) synthesized N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors. Their kinetic studies suggested that these compounds, particularly the most effective inhibitor of the series, interact at the common inhibitor binding site of the enzyme. This research is significant for understanding enzyme inhibition mechanisms and designing new inhibitors (Mayfield & Deruiter, 1987).
Osmoprotection in Bacteria
Chambers et al. (1987) explored the role of glycine betaine as an osmoprotectant molecule for Escherichia coli, highlighting the potential of related compounds in aiding bacteria to survive hypertonic stress. This study has implications for understanding bacterial stress responses and could inform biotechnological applications aimed at enhancing microbial resilience (Chambers et al., 1987).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-12-8-9-15(23-2)14(10-12)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJDSXXHTWFLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)


![2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2707344.png)

![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)
![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)
![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)